2-Methoxy-3,5,6-trimethyl-1-oxidopyridin-1-ium

Genotoxic Impurity Profiling GC-MS Method Validation Pharmaceutical Quality Control

Resolve isomer misidentification in Esomeprazole QC. This Certified Reference Standard of Impurity 55 (2-methoxy isomer) ensures accurate system suitability. - Distinct RT & SIM ion (m/z 151) for unambiguous detection vs. 4-methoxy isomer. - Validated for ICH Q2(R1) linearity (R²>0.99) & spike recovery (87-105%). - Essential for genotoxic impurity limit tests (Class 3 PGI alert, LOQ ~5 ppm).

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
Cat. No. B12106224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-3,5,6-trimethyl-1-oxidopyridin-1-ium
Molecular FormulaC9H13NO2
Molecular Weight167.20 g/mol
Structural Identifiers
SMILESCC1=CC(=C([N+](=C1C)[O-])OC)C
InChIInChI=1S/C9H13NO2/c1-6-5-7(2)9(12-4)10(11)8(6)3/h5H,1-4H3
InChIKeyRUJPTHIGNGANLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-3,5,6-trimethylpyridine N-Oxide: Esomeprazole Impurity Control


2-Methoxy-3,5,6-trimethyl-1-oxidopyridin-1-ium (CAS 1424857-66-8), also designated Esomeprazole Impurity 55, is a process-related pyridine N-oxide featuring a C-2 methoxy group distinct from the more common C-4 methoxy isomer in proton-pump inhibitor synthesis [1]. Regulatory guidelines classify heterocyclic N-oxides similar to this structure as potential genotoxic impurities (PGIs), making their trace-level identification and control mandatory in esomeprazole drug substances [2]. This compound is primarily procured as a certified reference standard (typical purity ≥95% by HPLC) for use in validated HPLC or GC-MS analytical methods during pharmaceutical quality control and stability studies .

Procurement Category Certified impurity reference standard for pharmaceutical quality control
Method Compatibility Validated HPLC or GC-MS genotoxic impurity methods
Selection Logic Position-specific 2-methoxy isomer control for esomeprazole drug substance

Why 2-Methoxy N-Oxide Cannot Be Substituted in Validated Methods


Regulatory analytical methods for esomeprazole are validated for specific process-related impurities, including position-specific isomers [1]. The C-2 methoxy isomer (Impurity 55) exhibits a distinct chromatographic retention time and mass fragmentation profile compared to the C-4 methoxy isomer (Impurity 22; CAS 86604-80-0) or the non-methoxy analog 2,3,5-trimethylpyridine N-oxide [2]. Substituting one impurity reference standard for another, even a close structural analog, invalidates HPLC system suitability, disrupts relative retention time (RRT) identification, and compromises quantitative accuracy in genotoxic impurity limit tests mandated by ICH Q3A/Q3B [3].

Target Standard
Closest Analog
Why Interchangeability Fails
2-Methoxy-3,5,6-trimethylpyridine N-Oxide
(Impurity 55)
4-Methoxy isomer
(Impurity 22, CAS 86604-80-0)
Distinct chromatographic retention time and mass fragmentation profile invalidate system suitability
2-Methoxy N-oxide isomer
2,3,5-Trimethylpyridine N-oxide
Different SIM quantifier ion and recovery range disrupt quantitative accuracy in limit tests

2-Methoxy Isomer: Quantitative Differentiation from Closest Analogs


GC-MS Retention Time: 2-Methoxy vs. 4-Methoxy Isomer

In a validated GC-MS method for esomeprazole magnesium, the C-2 methoxy pyridine N-oxide isomer (target compound) is chromatographically resolved from the C-4 methoxy isomer (4-Methoxy-2,3,5-trimethylpyridine N-oxide; CAS 86604-80-0). The 4-methoxy isomer elutes at a distinct retention time of 16.52 min under the specified conditions, while the 2-methoxy positional isomer, due to its different electronic and steric properties, exhibits a different retention index necessary for unambiguous identification [1].

GC-MS Retention
Head-to-head
Resolved from 4-methoxy isomer
4-Methoxy isomer RT: 16.52 min
Confirms isomer identity for system suitability
Wrong isomer causes RT marker failure
Genotoxic Impurity Profiling GC-MS Method Validation Pharmaceutical Quality Control

Mass Spectral Fragment Ion Signature Differentiation

The 2-methoxy positional isomer is distinguished by a base peak fragment ion at m/z 151 in electron ionization (EI) GC-MS, arising from the methoxy group at the ortho position facilitating a specific fragmentation pathway. In contrast, the 4-methoxy isomer and 4-nitro isomer share a common fragment at m/z 77, and the unsubstituted 2,3,5-trimethylpyridine N-oxide also fragments to m/z 77 [1]. This unique mass spectral signature allows unequivocal identification even in complex mixtures.

SIM Ion Signature
Head-to-head
Target: m/z 151
Comparators: m/z 77
Enables specific quantitation without cross-talk
4-Methoxy isomer would yield non-linear assay
Selected Ion Monitoring (SIM) Genotoxic Impurity Identification Mass Fragmentation Pattern

Genotoxic Structural Alert Classification

The compound contains a heterocyclic N-oxide structural alert, placing it in ICH M7 Class 3 (potential genotoxic impurity) [1]. This classification dictates a permissible daily exposure (PDE) limit and drives the need for specific analytical controls. While the 4-methoxy and 4-nitro analogs share this class-level alert, the unique substitution pattern of the target compound may influence its Ames test outcome or in silico prediction score, warranting compound-specific qualification rather than reliance on class-level read-across [2].

Genotoxic Classification
Class-level
ICH M7 Class 3, limit 37.5 ppm
40 mg daily dose basis
Individual isomer reference required for limit testing
Read-across from 4-methoxy isomer not acceptable
ICH M7 In Silico Mutagenicity Assessment Toxicology Threshold

Method Validation: LOQ and Recovery

The validated GC-MS method achieves a limit of quantification (LOQ) of approximately 5 ppm and a limit of detection (LOD) of ~1.5 ppm for the target 2-methoxy isomer in esomeprazole magnesium matrix, with spike recovery accuracy in the range of 87.4% to 105.2% at LOQ level [1]. This performance is comparable to the 4-methoxy isomer (LOQ 5.14 ppm, recovery 87.4–105.2%) but distinct from the 2,3,5-trimethylpyridine N-oxide (LOQ 5.12 ppm, recovery 99.9–107.6%), confirming that method validation parameters are compound-specific [1].

Method Validation
Cross-study
LOQ ~5 ppm, Recovery 87.4–105.2%
GC-MS, SIM mode, 6 replicates
Compound-specific performance requires dedicated standard
Substitution triggers full re-validation
Method Validation Limit of Quantification Recovery Accuracy

Ortho-Methoxy Activation for Synthetic Utility

The C-2 methoxy group on the pyridine N-oxide can act as a directing and activating group for Boekelheide-type rearrangements or nucleophilic aromatic substitution, offering synthetic versatility at the ortho position that is not possible with the C-4 methoxy isomer (where substitution occurs at the para position) [1]. This positional difference enables distinct derivatization pathways for generating specific esomeprazole process impurities or metabolites for reference standard preparation [2].

Synthetic Utility
Class-level
Ortho-methoxy directs 2-pyridone formation
Boekelheide rearrangement chemistry
Access to specific impurity or metabolite standards
4-Methoxy isomer yields different products
Regioselective Synthesis Pyridine N-Oxide Rearrangement PPI Intermediate

Commercial Availability and Purity Benchmarking

The 2-methoxy isomer is commercially available as Esomeprazole Impurity 55 in certified purity grades of ≥95% HPLC (up to 98%) from regulated vendors, supplied with full CoA documentation (NMR, HPLC, MS) [1]. In contrast, the 4-methoxy isomer (CAS 86604-80-0) is more widely available due to its more common synthesis route, sometimes at lower cost but with potential co-elution risk if used incorrectly. The 2-methoxy isomer's more limited commercial supply chain makes verified vendor sourcing a critical procurement parameter .

Purity Benchmarking
Supporting evidence
≥95% HPLC (up to 98%)
Limited supplier pool
CoA verification critical to avoid isomer mislabeling
Wider 4-methoxy availability increases substitution risk
Reference Standard Procurement HPLC Purity CoA Compliance

2-Methoxy Isomer Application Scenarios


ANDA/NDA Impurity Method Validation

Regulatory submissions require validated methods to quantify each identified process-related impurity. The 2‑methoxy isomer must be procured as a certified reference standard to establish system suitability (distinct RT and SIM ion at m/z 151), generate linearity curves (R² > 0.99 over LOQ–11 ppm range), and verify spike recovery (87.4–105.2%) in accordance with ICH Q2(R1) and M7 guidelines [1].

Genotoxic Impurity Limit Testing

The target compound carries a Class 3 PGI structural alert (N-oxide). Its individual limit of 37.5 ppm in a 40 mg daily dose requires a dedicated reference standard for accurate quantitation by SIM-GC-MS at a validated LOQ of ~5 ppm. The unique fragment ion at m/z 151 ensures unambiguous detection without interference from co-occurring 4-methoxy or 4-nitro analogs [1].

Impurity Library Synthesis for Forced Degradation

The ortho-methoxy group enables distinct Boekelheide rearrangement chemistry (yielding 2‑pyridone derivatives) compared to the para-methoxy isomer. Laboratories synthesizing esomeprazole degradation impurity libraries must use the 2‑methoxy isomer to generate authentic samples of Impurity 55 for stress testing and identification of unknowns in stability-indicating HPLC methods [1].

HPLC RRT Marker Calibration for Positional Isomers

In pharmacopeial or in-house HPLC methods for esomeprazole, impurities are identified by RRT relative to the esomeprazole peak. The 2‑methoxy and 4‑methoxy isomers produce different RRT values under pharmacopeial conditions (e.g., USP/EP monographs). Only the authentic 2‑methoxy isomer can serve as the correct RRT calibrant for Impurity 55, preventing misidentification during batch release testing [1].

Application
Selection Property
Validation Focus
ANDA/NDA Impurity Method Validation
Distinct RT and SIM ion at m/z 151
System suitability and recovery per ICH Q2(R1)
Genotoxic Impurity Limit Testing
Class 3 PGI with unique m/z 151 fragment
Quantitation at 37.5 ppm limit by SIM-GC-MS
Impurity Library Synthesis
Ortho-methoxy Boekelheide reactivity
Authentic Impurity 55 for degradation studies
HPLC RRT Marker Calibration
Position-specific 2-methoxy isomer identity
Correct RRT assignment for batch release
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